1,1'-Bis(4-carboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride
Description
1,1'-Bis(4-carboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride is a viologen derivative, a class of 4,4'-bipyridinium salts known for their redox activity and electron-deficient nature . The compound features two 4-carboxyphenyl substituents attached to the nitrogen atoms of the bipyridinium core, with chloride as the counterion. The carboxyl groups confer hydrophilic and hydrogen-bonding capabilities, distinguishing it from other viologens with alkyl or aryl substituents. Its synthesis involves quaternization of 4,4'-bipyridine with 4-carboxyphenyl groups, followed by chloride ion incorporation .
Properties
Molecular Formula |
C24H18Cl2N2O4 |
|---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
4-[4-[1-(4-carboxyphenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzoic acid;dichloride |
InChI |
InChI=1S/C24H16N2O4.2ClH/c27-23(28)19-1-5-21(6-2-19)25-13-9-17(10-14-25)18-11-15-26(16-12-18)22-7-3-20(4-8-22)24(29)30;;/h1-16H;2*1H |
InChI Key |
DLJBXUPXOOWGCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C(=O)O.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(4-carboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride typically involves the reaction of 4,4’-bipyridine with 4-carboxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis(4-carboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives .
Scientific Research Applications
1,1’-Bis(4-carboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1’-Bis(4-carboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to specific effects. For example, in catalysis, the compound can facilitate the activation of substrates and promote chemical reactions .
Comparison with Similar Compounds
Substituent-Driven Functional Differences
Viologen derivatives differ primarily in their substituents, which dictate their electronic, solubility, and supramolecular properties. Key analogs include:
Key Observations :
- Solubility : Carboxyphenyl derivatives exhibit higher aqueous solubility due to ionizable –COOH groups, whereas alkyl-chain analogs (e.g., dioctadecyl) are lipid-soluble .
- Supramolecular Interactions: Carboxyphenyl groups enable O–H···O hydrogen bonding and metal coordination, contrasting with phosphonoethyl analogs that favor P–O···metal interactions .
Structural and Crystallographic Comparisons
highlights the role of substituents in dictating crystal packing. For example:
- Cationic Arrangements : [4,4'-Hbipy]⁺ salts form infinite chains via N⁺–H⋯N hydrogen bonds. In contrast, carboxyphenyl-substituted viologens likely form layered structures with carboxylate-anion networks .
- Anionic Substructures: Carboxyphenyl derivatives may create 2D hydrogen-bonded sheets via O–H⋯O interactions, differing from phosphonoethyl analogs that form dimeric units .
- π-π Stacking : Methoxyphenyl substituents enhance π-π interactions due to electron-rich aromatic rings, whereas carboxyphenyl groups introduce steric hindrance from –COOH .
Counterion Influence
- Chloride vs. Bromide : Chloride (smaller ionic radius) yields tighter crystal packing and higher lattice energy compared to bromide, affecting solubility and thermal stability .
- Ion Exchange : Bromide-containing analogs (e.g., 1,1'-bis(4-carboxybenzyl) derivative) show faster ion-exchange kinetics in conductive polymers due to weaker Br⁻ binding .
Biological Activity
1,1'-Bis(4-carboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride (CAS No. 60095-59-2) is a synthetic compound with notable biological activities. This article reviews its chemical properties, biological mechanisms, and potential therapeutic applications based on various research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 469.32 g/mol
- Structural Characteristics : The compound features bipyridine and carboxyphenyl moieties, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 1,1'-bis(4-carboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in treating infections.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data indicates that the compound exhibits varying degrees of efficacy against different pathogens, with Staphylococcus aureus being the most susceptible.
The mechanism through which this compound exerts its biological effects appears to involve the inhibition of key cellular processes. Studies suggest that it may interfere with:
- Cellular Respiration : By disrupting electron transport chains in microbial cells.
- Cell Wall Synthesis : The compound's structure allows it to bind effectively to bacterial cell wall components.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various human cell lines to evaluate the safety profile of 1,1'-bis(4-carboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride. The results indicate a moderate cytotoxic effect at higher concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
These findings suggest that while the compound has therapeutic potential, careful consideration of dosage is essential to minimize toxicity.
Study on Trypanocidal Activity
A notable study investigated the trypanocidal activity of related bipyridinium compounds against Trypanosoma brucei, the causative agent of African sleeping sickness. The study demonstrated that derivatives similar to 1,1'-bis(4-carboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride significantly inhibited parasite growth by targeting phosphoinositide signaling pathways.
Key Findings :
- Compounds showed a reduction in phosphatidylinositol phosphate levels.
- Inhibition of endocytosis was observed in treated parasites, indicating a disruption in nutrient uptake crucial for their survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
